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molecular formula C14H10O B1362854 3-methyl-9H-fluoren-9-one CAS No. 1705-89-1

3-methyl-9H-fluoren-9-one

Cat. No. B1362854
M. Wt: 194.23 g/mol
InChI Key: CCPOGGQELUULQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06162824

Procedure details

Benzo[b]indeno[1,2-d]thiophen-9-one: from 2-benzo[b]thiopheneboronic acid and 2-iodobenzoic acid following method A.
Name
Benzo[b]indeno[1,2-d]thiophen-9-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3C4C(=CC=3S[C:5]=2[CH:4]=[CH:3][CH:2]=1)C=CC(=O)C=4.S1C(B(O)O)=CC2C=CC=CC1=2.I[C:31]1[CH:39]=[CH:38][CH:37]=[CH:36][C:32]=1[C:33](O)=[O:34]>>[CH3:8][C:9]1[CH:5]=[CH:4][C:3]2[C:33](=[O:34])[C:32]3[C:31]([C:2]=2[CH:1]=1)=[CH:39][CH:38]=[CH:37][CH:36]=3

Inputs

Step One
Name
Benzo[b]indeno[1,2-d]thiophen-9-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=C(C21)C2=CC(C=CC2=C3)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1B(O)O)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=2C(C3=CC=CC=C3C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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